(6-Hydroxy-1-naphthyl)acetic acid
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Overview
Description
(6-Hydroxy-1-naphthyl)acetic acid is a naphthalene derivative with the molecular formula C₁₂H₁₀O₃.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxy-1-naphthyl)acetic acid typically involves the hydroxylation of 1-naphthylacetic acid. This process can be achieved through various methods, including the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using robust and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (6-Hydroxy-1-naphthyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthylacetic acid derivatives.
Scientific Research Applications
(6-Hydroxy-1-naphthyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Hydroxy-1-naphthyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its biological activity. The carboxylic acid group can form salts and esters, enhancing its solubility and reactivity in biological systems .
Comparison with Similar Compounds
1-Naphthylacetic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Naphthylacetic acid: Similar structure but with the carboxylic acid group in a different position, affecting its reactivity and applications.
6-Hydroxy-2-naphthylacetic acid: Similar to (6-Hydroxy-1-naphthyl)acetic acid but with the hydroxyl group in a different position, leading to different chemical properties.
Uniqueness: this compound is unique due to the specific positioning of the hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(6-hydroxynaphthalen-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-4-5-11-8(6-10)2-1-3-9(11)7-12(14)15/h1-6,13H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFZYNPLPJOSOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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